![molecular formula C49H34N6O4 B5177600 N-[4-[[4-[6-[[4-(naphthalene-1-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]naphthalene-1-carboxamide](/img/structure/B5177600.png)
N-[4-[[4-[6-[[4-(naphthalene-1-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]naphthalene-1-carboxamide
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Overview
Description
“N-[4-[[4-[6-[[4-(naphthalene-1-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]naphthalene-1-carboxamide” is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[4-[[4-[6-[[4-(naphthalene-1-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]naphthalene-1-carboxamide” typically involves multi-step organic synthesis. Key steps may include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative.
Attachment of the naphthalene moieties: This step may involve amide bond formation using naphthalene-1-carboxylic acid and appropriate coupling reagents.
Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of each functional group.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Use of automated synthesizers: To handle the multi-step synthesis efficiently.
Purification techniques: Such as chromatography and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“N-[4-[[4-[6-[[4-(naphthalene-1-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]naphthalene-1-carboxamide” can undergo various chemical reactions, including:
Oxidation: Leading to the formation of quinones or other oxidized derivatives.
Reduction: Potentially reducing the amide groups to amines.
Substitution: Particularly electrophilic aromatic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, it may be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In industry, it could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of “N-[4-[[4-[6-[[4-(naphthalene-1-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]naphthalene-1-carboxamide” would depend on its specific application. For example, if it is used as a drug, its mechanism may involve binding to a specific protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-[4-[[4-[6-[[4-(naphthalene-1-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]naphthalene-1-carboxamide: is similar to other benzimidazole derivatives, which are known for their diverse biological activities.
Naphthalene derivatives:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and aromatic systems, which may confer unique properties such as specific binding affinities or photophysical characteristics.
Properties
IUPAC Name |
N-[4-[[4-[6-[[4-(naphthalene-1-carbonylamino)benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]carbamoyl]phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H34N6O4/c56-46(33-17-23-36(24-18-33)51-48(58)41-13-5-9-30-7-1-3-11-39(30)41)50-35-21-15-32(16-22-35)45-54-43-28-27-38(29-44(43)55-45)53-47(57)34-19-25-37(26-20-34)52-49(59)42-14-6-10-31-8-2-4-12-40(31)42/h1-29H,(H,50,56)(H,51,58)(H,52,59)(H,53,57)(H,54,55) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQSIPGMILQWBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)NC(=O)C7=CC=C(C=C7)NC(=O)C8=CC=CC9=CC=CC=C98 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H34N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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